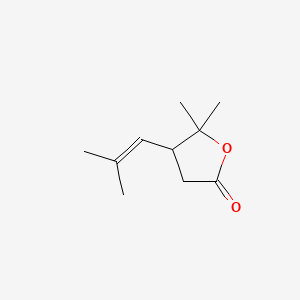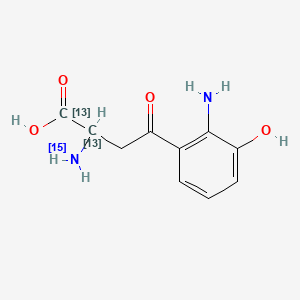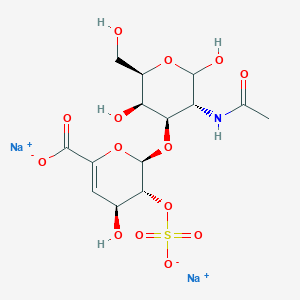
Chondroitin disaccharide delta-Di-ua-2S sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin disaccharide delta-Di-ua-2S sodium salt is a synthetic compound with the molecular formula C14H19NO14SNa2 and a molecular weight of 503.34 g/mol . It is a disaccharide derivative of chondroitin sulfate, a glycosaminoglycan composed of alternating units of N-acetylgalactosamine and glucuronic acid . This compound is often used in scientific research due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondroitin disaccharide delta-Di-ua-2S sodium salt is synthesized through the digestion of chondroitin sulfate with specific enzymes such as chondro-6-sulfatase . The resulting product is then purified using column chromatography to obtain the desired disaccharide . The synthesis involves the formation of a double bond (unsaturated bond) between the C-4 and C-5 positions of the uronic acid at the non-reducing end .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC) . The compound is then isolated and stored under specific conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
Chondroitin disaccharide delta-Di-ua-2S sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Chondroitin disaccharide delta-Di-ua-2S sodium salt has a wide range of scientific research applications:
Mechanism of Action
Chondroitin disaccharide delta-Di-ua-2S sodium salt exerts its effects through interactions with specific molecular targets and pathways. It is known to bind to proteins and form proteoglycans, which are major components of the extracellular matrix . These interactions play a crucial role in neural development, axon pathfinding, and the repair processes of neuronal damages . The compound’s sulfation pattern also influences its biological activities and interactions with other molecules .
Comparison with Similar Compounds
Chondroitin disaccharide delta-Di-ua-2S sodium salt is unique due to its specific sulfation pattern and structural properties. Similar compounds include:
Chondroitin disaccharide delta-Di-4S sodium salt: This compound has a different sulfation pattern, with the sulfate group located at the 4-position of the N-acetylgalactosamine unit.
Heparin disaccharide II-H disodium salt: Another glycosaminoglycan derivative with distinct structural and functional properties.
Dermatan sulfate disaccharides: These compounds have different arrangements of sulfate groups and are used in similar research applications.
This compound stands out due to its specific structural features and the resulting biological activities, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C14H19NNa2O14S |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
disodium;(2R,3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-11(9(19)7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9-,10+,11+,13?,14-;;/m0../s1 |
InChI Key |
HMMXMQIAQQBYKY-UJTLWZNQSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
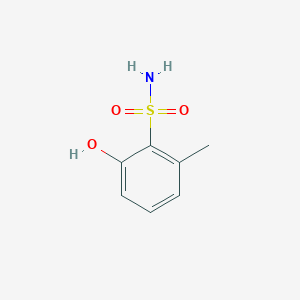
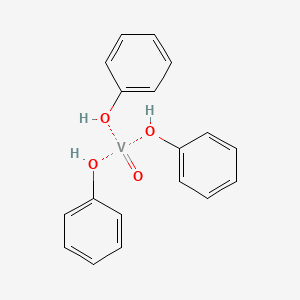
![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)
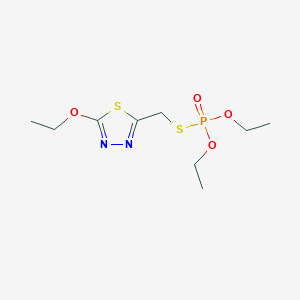
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
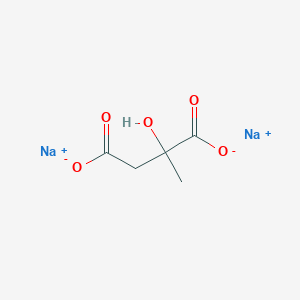
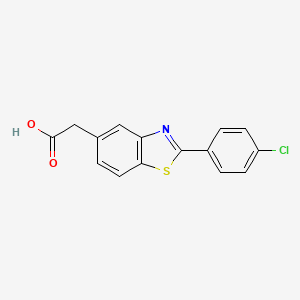
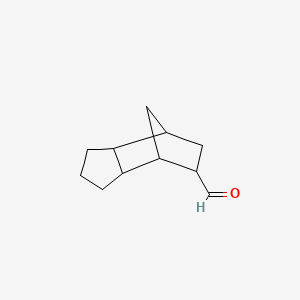
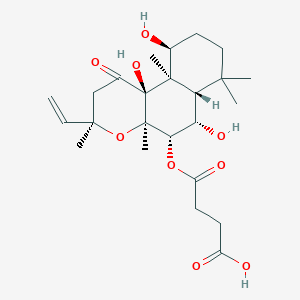
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
